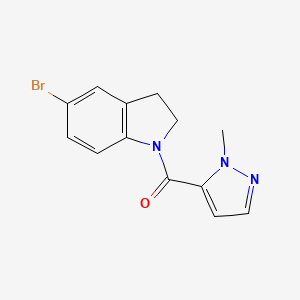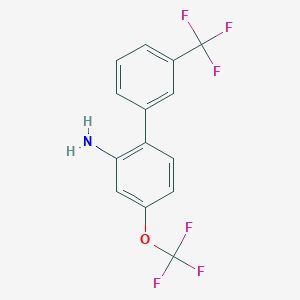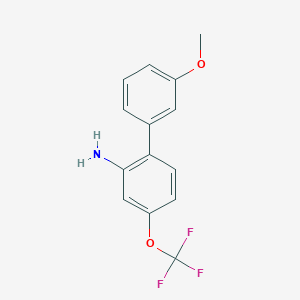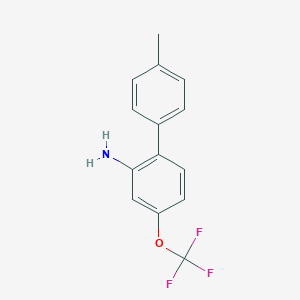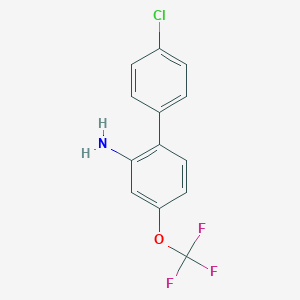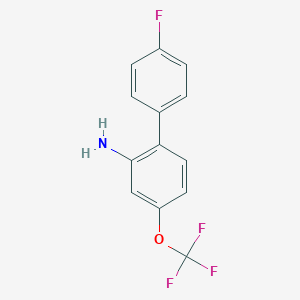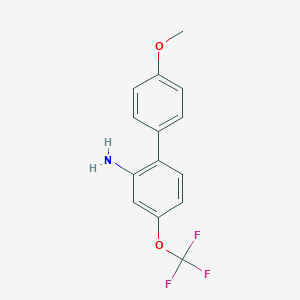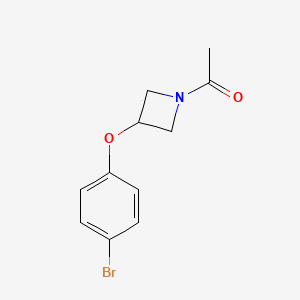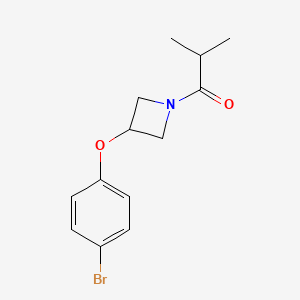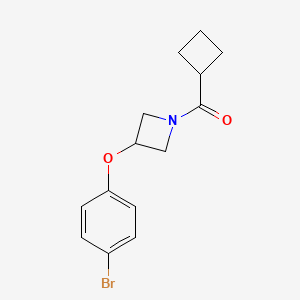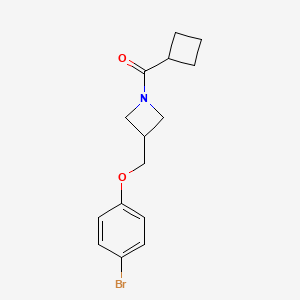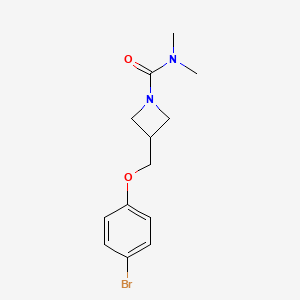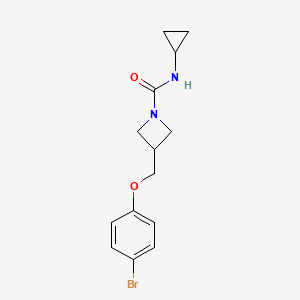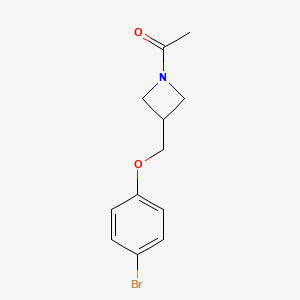
1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone
Overview
Description
1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone is a heterocyclic compound that belongs to the class of azetidines. It is characterized by the presence of a bromophenoxy group attached to an azetidine ring, which is further connected to an ethanone moiety. This compound has a molecular formula of C12H14BrNO2 and a molecular weight of 284.15 g/mol .
Preparation Methods
The synthesis of 1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone typically involves the reaction of 4-bromophenol with an appropriate azetidine derivative under specific reaction conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethanone moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to form alcohols or other reduced products.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromophenoxy group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone can be compared with other similar compounds such as:
1-(3-((4-Chlorophenoxy)methyl)azetidin-1-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)ethanone: Similar structure but with a fluorine atom instead of bromine.
1-(3-((4-Methylphenoxy)methyl)azetidin-1-yl)ethanone: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-[3-[(4-bromophenoxy)methyl]azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9(15)14-6-10(7-14)8-16-12-4-2-11(13)3-5-12/h2-5,10H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIAHHQLVCABJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
